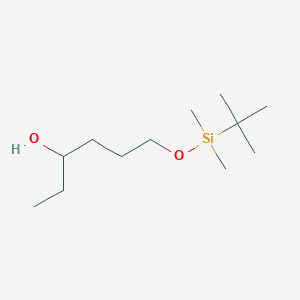
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidinone ring and a dimethylbutanedioate moiety, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate typically involves the esterification of 2,2-dimethylbutanedioic acid with 1-O-methyl-2,5-dioxopyrrolidine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted esters or amides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate involves its interaction with specific molecular targets. The pyrrolidinone ring can form hydrogen bonds with biological macromolecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also modulate enzymatic pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate is unique due to its specific combination of a pyrrolidinone ring and a dimethylbutanedioate moiety. This structure imparts distinct reactivity and functionality, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which can be advantageous in both research and industrial settings .
Eigenschaften
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-11(2,10(16)17-3)6-9(15)18-12-7(13)4-5-8(12)14/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOELKTKZJRDJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)ON1C(=O)CCC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl[(3-iodophenyl)methyl]methylamine](/img/structure/B8128040.png)




![1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B8128067.png)
![[3-(Trifluoromethoxy)pyridin-2-yl]methanol](/img/structure/B8128072.png)


![Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B8128087.png)

